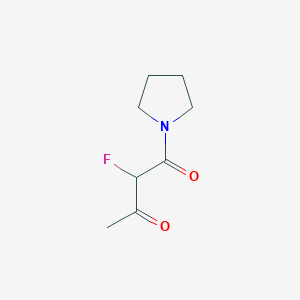
(R)-4-phenyl-2-(pyridin-4-yl)-4,5-dihydrooxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-phenyl-2-(pyridin-4-yl)-4,5-dihydrooxazole is a chiral heterocyclic compound that features both a phenyl and a pyridinyl group attached to a dihydrooxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-phenyl-2-(pyridin-4-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted nitrile with a pyridinyl-substituted amine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process.
Industrial Production Methods
Industrial production of ®-4-phenyl-2-(pyridin-4-yl)-4,5-dihydrooxazole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient catalysts and reaction conditions for large-scale synthesis.
化学反应分析
Types of Reactions
®-4-phenyl-2-(pyridin-4-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl or pyridinyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds (Grignard reagents) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
科学研究应用
Chemistry
In chemistry, ®-4-phenyl-2-(pyridin-4-yl)-4,5-dihydrooxazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.
Medicine
In medicinal chemistry, ®-4-phenyl-2-(pyridin-4-yl)-4,5-dihydrooxazole is investigated for its potential as a therapeutic agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and nanomaterials. Its ability to undergo various chemical modifications makes it versatile for creating materials with specific properties.
作用机制
The mechanism of action of ®-4-phenyl-2-(pyridin-4-yl)-4,5-dihydrooxazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of the target molecule. This interaction can modulate biological pathways, leading to therapeutic effects. The specific pathways involved depend on the target and the context in which the compound is used.
相似化合物的比较
Similar Compounds
®-2-amino-2-(pyridin-4-yl)ethanol: Another chiral compound with a pyridinyl group, used in similar applications.
®-pyridin-4-yl [4-(2-pyrrolidin-1-ylethoxy)phenyl]methanol: A compound with a similar pyridinyl group, used in medicinal chemistry.
Uniqueness
®-4-phenyl-2-(pyridin-4-yl)-4,5-dihydrooxazole is unique due to its combination of a phenyl and a pyridinyl group attached to a dihydrooxazole ring. This structure provides a distinct set of chemical properties, making it versatile for various applications in research and industry. Its ability to introduce chirality into target molecules further enhances its value in the synthesis of enantiomerically pure compounds.
属性
分子式 |
C14H12N2O |
|---|---|
分子量 |
224.26 g/mol |
IUPAC 名称 |
(4R)-4-phenyl-2-pyridin-4-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C14H12N2O/c1-2-4-11(5-3-1)13-10-17-14(16-13)12-6-8-15-9-7-12/h1-9,13H,10H2/t13-/m0/s1 |
InChI 键 |
CTIPFRMPMQBBTP-ZDUSSCGKSA-N |
手性 SMILES |
C1[C@H](N=C(O1)C2=CC=NC=C2)C3=CC=CC=C3 |
规范 SMILES |
C1C(N=C(O1)C2=CC=NC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



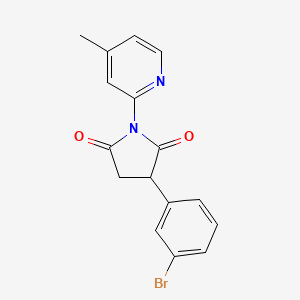
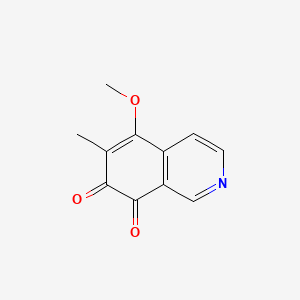
![(3AR,6aR)-3-ethyl-3aH-cyclopenta[d]isoxazol-4(6aH)-one](/img/structure/B12880324.png)
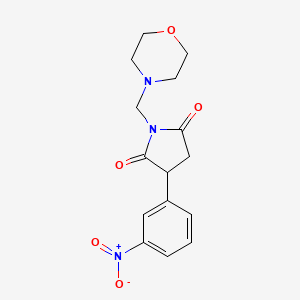
![3-(2-Ethoxyethyl)-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12880333.png)

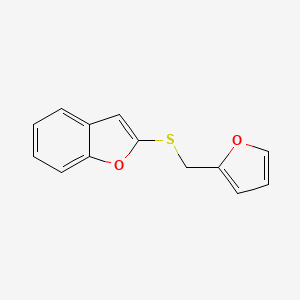
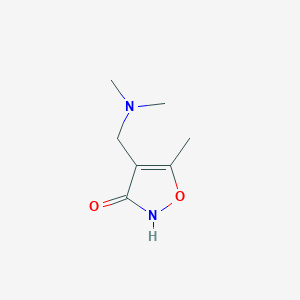

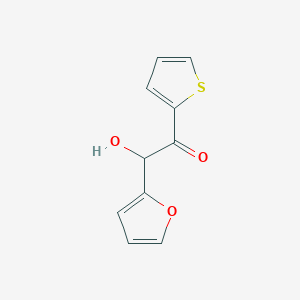
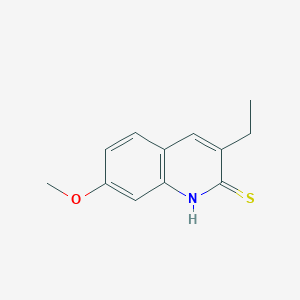
![(4Z)-4-[(2,6-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B12880382.png)
